molecular formula C15H10ClFN2O B1438344 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline CAS No. 1094937-81-1

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline

Cat. No.: B1438344
CAS No.: 1094937-81-1
M. Wt: 288.7 g/mol
InChI Key: VSNSWGXNBFVTMB-UHFFFAOYSA-N
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Description

“4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline” is a chemical compound that has been studied for its potential applications in the treatment of Alzheimer’s disease . It is part of a series of Aβ aggregation inhibitors having a quinoline scaffold .


Synthesis Analysis

The compound is synthesized using organic syntheses that rely on convergent synthetic routes . The synthesis process involves the use of various spectral techniques, including single-crystal X-ray crystallography .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectral techniques, including single-crystal X-ray crystallography .


Chemical Reactions Analysis

The compound exhibits Aβ self-aggregation inhibition . Molecules 5g and 5a, which are derivatives of the compound, showed the highest inhibitory potential, 53.73% and 53.63% at 50 μM respectively .

Scientific Research Applications

Chemical Structure and Repurposing Efforts

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline is structurally related to chloroquine, a compound with well-documented antimalarial effects. Recent research has extended beyond its traditional use, exploring its potential in managing various infectious and non-infectious diseases due to its interesting biochemical properties. Patents describing chloroquine derivatives highlight ongoing studies on their therapeutic applications, including cancer therapy, where they are evaluated as potential synergistic agents in combination chemotherapy. These efforts aim to exploit the biochemical properties of chloroquine and its derivatives to develop novel treatments for a range of conditions (Njaria, Okombo, Njuguna, & Chibale, 2015).

Antitubercular Activity

Another area of interest is the antitubercular activity of compounds related to this compound. Studies on derivatives such as 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone have shown significant in vitro efficacy against Mycobacterium tuberculosis, including strains resistant to isoniazid. These findings suggest the potential of chloroquine derivatives in the design of new antitubercular compounds, offering a promising avenue for the development of novel treatments against tuberculosis (Asif, 2014).

Mechanism of Action

Target of Action

The primary targets of 4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline are heme cristallization and human prostate LNCaP tumor cells . The compound has been evaluated for its in vitro antimalarial and anticancer activity .

Mode of Action

This compound interacts with its targets by inhibiting heme cristallization, which is a key mechanism in antimalarial activity . It also exhibits a cytotoxic effect against human prostate LNCaP tumor cells .

Biochemical Pathways

It is known that the compound interferes with heme cristallization, a crucial process in the life cycle of malaria parasites . Its anticancer activity is likely related to its cytotoxic effect on tumor cells .

Pharmacokinetics

The compound’s interaction with hiv reverse transcriptase, a target of relevance for developing new therapeutics against aids, has been predicted through computational studies . These studies also investigated the drug-likeness of the compound by computing the physico-chemical properties that are important for the pharmacokinetic profile .

Result of Action

The most active compounds derived from this compound displayed inhibitory values against heme cristallization in the range of 93.14 ± 1.74 – 94.93 ± 1.50 % as an antimalarial mechanism . They also showed a cytotoxic effect with IC50 values of 7.93 ± 2.05, 7.11 ± 2.06 and 6.95 ± 1.62 μg/mL against human prostate LNCaP tumor cells .

Action Environment

It is known that the compound’s activity can be affected by the specific conditions of the biological environment in which it is applied .

Future Directions

The compound shows promise in the development of potent multi-targeted ligands for the treatment of Alzheimer’s disease . Its potential antioxidant activity and metal chelating property could be helpful for developing new multifunctional agents against Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of heme crystallization enzymes, which is crucial in antimalarial activity . Additionally, it binds to specific proteins involved in cellular signaling pathways, thereby modulating their activity. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it inhibits the enzyme heme polymerase, which is essential for the survival of malaria parasites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and increased apoptosis . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound tends to accumulate in organelles such as lysosomes and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound is often localized in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression.

Properties

IUPAC Name

4-(7-chloroquinolin-4-yl)oxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-9-1-3-11-13(7-9)19-6-5-14(11)20-15-4-2-10(18)8-12(15)17/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNSWGXNBFVTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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